tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route generally includes substitution reactions and esterification processes . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biochemical assays and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the carboxylate group.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid: This compound lacks the tert-butyl group, which can affect its reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHQICFIFKJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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